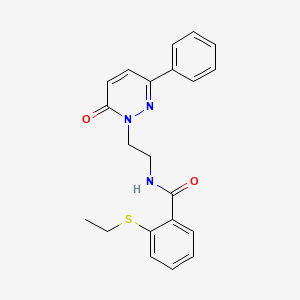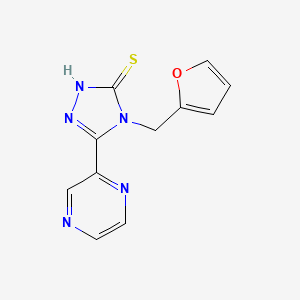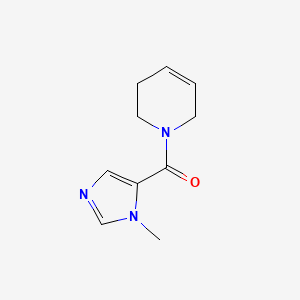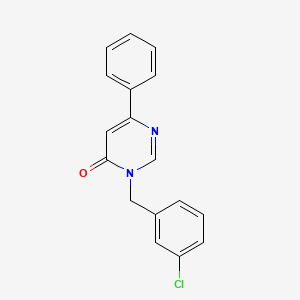![molecular formula C21H17F2N3O2S2 B2514722 N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 905697-85-0](/img/structure/B2514722.png)
N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H17F2N3O2S2 and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research by Gangjee et al. (2008) elucidates the potential of compounds similar to N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The study highlighted the synthesis and evaluation of classical and nonclassical antifolates showing significant inhibitory activities, suggesting their potential in cancer therapeutics (Gangjee et al., 2008).
Quantum Chemical Analysis and Molecular Docking
Another study by Mary et al. (2020) provided a quantum chemical insight into the structure and interactions of a similar molecule, focusing on its potential as an anti-COVID-19 molecule through molecular docking against SARS-CoV-2 protein. The research shed light on the molecule's spectroscopic properties, drug likeness, and molecular docking, suggesting its antiviral potency (Mary et al., 2020).
Crystal Structure Analysis
Research on the crystal structures of related compounds provides valuable insights into their molecular conformations and potential applications in drug design. Studies like those conducted by Subasri et al. (2016) and (2017) explore the crystal structures of similar acetamide compounds, revealing their folded conformations and intramolecular hydrogen bonding, which are crucial for understanding their bioactive forms and designing more effective drugs (Subasri et al., 2016); (Subasri et al., 2017).
Synthetic Methodology and Spectral Characterization
The synthesis and characterization of new derivatives incorporating the thieno[2,3-d]pyrimidine scaffold, as discussed by Zaki et al. (2017), demonstrate the versatility of these compounds in medicinal chemistry. The research highlights novel synthetic routes and spectral characterization, paving the way for the development of new pharmacologically active molecules (Zaki et al., 2017).
Antitumor Activity Evaluation
A study by Hafez and El-Gazzar (2017) explores the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The findings suggest that these compounds exhibit potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S2/c1-12-10-17-19(30-12)20(28)26(16-8-4-14(23)5-9-16)21(25-17)29-11-18(27)24-15-6-2-13(22)3-7-15/h2-9,12H,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYNKOREQOHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)


![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)



